molecular formula C12H7ClN2O3 B3037821 (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone CAS No. 62946-37-6

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone

Cat. No.: B3037821
CAS No.: 62946-37-6
M. Wt: 262.65 g/mol
InChI Key: WECWKOFCSFWMLD-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone is an organic compound with the molecular formula C12H7ClN2O3 It is a derivative of both chloronitrobenzene and pyridine, featuring a methanone group that bridges these two aromatic systems

Scientific Research Applications

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of pyridine compounds is often related to their interaction with specific proteins . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Chlorobenzoyl)pyridine, suggests that it should be handled with care, and it’s not recommended for food, drug, pesticide, or biocidal product use .

Future Directions

The development of new pyrimidine compounds with different biological profiles is a current research priority . The detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone typically involves the following steps:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzene.

    Friedel-Crafts Acylation: The 4-chloro-3-nitrobenzene undergoes Friedel-Crafts acylation with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Ammonia or primary amines, thiols, typically in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: (4-Amino-3-chlorophenyl)(pyridin-2-yl)methanone.

    Substitution: (4-Substituted-3-nitrophenyl)(pyridin-2-yl)methanone derivatives.

    Oxidation: (4-Chloro-3-nitrophenyl)(pyridin-2-yl)carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
  • (4-Chloro-3-nitrophenyl)(pyridin-3-yl)methanone
  • (4-Chloro-3-nitrophenyl)(pyridin-2-yl)ethanone

Uniqueness

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (pyridine) groups provides a versatile platform for further functionalization and study.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3/c13-9-5-4-8(7-11(9)15(17)18)12(16)10-3-1-2-6-14-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECWKOFCSFWMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-bromopyridine (3.3 ml) was dissolved in 30 ml of ether and added with 22.1 ml of butyllithium (1.6 M, in hexane) drop by drop at -30° C. To this mixture were added a solution of 5.0 g of 4-chlorobenzonitrile in ether (10 ml) drop by drop at the same temperature. The reaction mixture was stirred for 1 hour and then poured into ice water. Ether was removed in vacuo. The resultant water-layer fraction was acidified by adding 6 N HCl, stirred at 100° C. for 1 hour, cooled, alkalized by adding sodium hydroxide and then extracted with ether. The resultant ether-layer fraction was concentrated and the oil thus obtained was dissolved in 10 ml of fuming sulfuric acid at 0° C. To this solution, added 1.2 ml of fuming nitric acid drop by drop and the resultant solution was stirred at the same temperature for 1 hour. The reaction mixture was poured into ice water and crystals formed were collected by filtration. The crystals were further recrystallized using ethanol, and 3.6 g of crystalline 2-chloro-5-(2-pyridinecarbonyl)nitrobenzene was thus obtained.
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Synthesis routes and methods III

Procedure details

15.5 g. (0.153 mol) of potassium nitrate was added portionwise to a stirred solution of 33 g. (0.152 mol) of 2-(4-chlorobenzoyl)pyridine in 200 ml. of sulfuric acid, while maintaining the temperature below 40° C. After 1 hour the mixture was cautiously poured into 2 liters of ice water and neutralized with ammonium hydroxide. The resulting product 2-(3-nitro-4-chlorobenzoyl)pyridine was collected as white microneedles, mp. 98° -99° C. (cyclohexane).
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potassium nitrate
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Synthesis routes and methods IV

Procedure details

A solution of 27 g. (0.27 mol) of chromium trioxide in 250 ml. of water was added to a solution of 80 g. (0.266 mol) of 3-nitro-4-chlorophenyl-2-pyridyl methanol hydrochloride in 800 ml. of 75% acetic acid at 45° C. and the mixture was heated to 75° C. for 1 hr. The resulting dark green solution was poured into 3 liters of ice-water. The resulting product was filtered off, washed with water, dissolved in methylene chloride, dried with sodium sulfate and concentrated in vacuo to yield 2-(3-nitro-4-chlorobenzoyl)pyridine as white microneedles, mp. 98° -99° C. (cyclohexane).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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